molecular formula C18H19NO5S B2403038 N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 2034564-60-6

N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2403038
CAS No.: 2034564-60-6
M. Wt: 361.41
InChI Key: XQFZKJIIVZFKOO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a bifuran moiety (a structure containing two furan rings) and a benzenesulfonamide moiety (a benzene ring attached to a sulfonamide group). Bifuran compounds are known to belong to the class of organic compounds known as heteroaromatic compounds . Benzenesulfonamides are a class of compounds that have been widely used in the development of pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, bifuran compounds can be synthesized from 2-furfural, furan, furfuryl alcohol, and 2-(2-furyl)-1,3-dioxolane by photochemical coupling with 5-bromo-2-furfural .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The bifuran moiety would contribute to the aromaticity of the compound, while the benzenesulfonamide moiety would likely influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Bifuran compounds can undergo a variety of reactions, including photochemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, while the sulfonamide group could influence its solubility .

Scientific Research Applications

  • Photodynamic Therapy Applications : A study by Pişkin, Canpolat, and Öztürk (2020) explored a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base. This compound showed promising properties as a photosensitizer in photodynamic therapy, an alternative cancer treatment method, due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

  • Antimicrobial and Antifungal Activities : Research by Aal, El-Maghraby, Hassan, and Bashandy (2007) synthesized a series of compounds including 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide and reported their antimicrobial and antifungal activities. These findings highlight the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

  • Inhibitory Effects in Biological Pathways : Mun, Jabbar, Devi, Liu, Van Meir, and Goodman (2012) investigated the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule inhibitor of the HIF-1 pathway, which is critical in cancer development. This research aids in understanding how chemical modifications can enhance the pharmacological properties of such compounds (Mun et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its specific physical and chemical properties, how it is used, and the precautions taken during its handling and storage .

Future Directions

The future research directions involving this compound could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, and chemical synthesis .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-12-9-15(10-13(2)18(12)22-3)25(20,21)19-11-14-6-7-17(24-14)16-5-4-8-23-16/h4-10,19H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFZKJIIVZFKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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